molecular formula C9H19NOS B13175871 3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol

Cat. No.: B13175871
M. Wt: 189.32 g/mol
InChI Key: ZCFPRZMPEOYYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol is a tertiary alcohol derivative characterized by a thiolan (tetrahydrothiophene) ring at the 1-position, an amino group at the 3-position, and two methyl groups at the 2-position of the propanol backbone. Its molecular formula is C₉H₁₉NOS, with a molar mass of 189.32 g/mol.

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol

InChI

InChI=1S/C9H19NOS/c1-9(2,6-10)8(11)7-3-4-12-5-7/h7-8,11H,3-6,10H2,1-2H3

InChI Key

ZCFPRZMPEOYYIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1CCSC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-2,2-dimethylpropan-1-ol with thiolane-3-thiol in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The thiolane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiolane derivatives.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the thiolane ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol, enabling comparative analysis of their properties and applications:

3-Amino-2,2-dimethyl-1-(pyrimidin-4-yl)propan-1-ol

  • Molecular Formula : C₉H₁₅N₃O
  • Molar Mass : 181.23 g/mol
  • Key Features: Replaces the thiolan ring with a pyrimidine heterocycle.
  • Physical Properties: Limited data; however, the pyrimidine group likely increases polarity compared to thiolan, affecting solubility in aqueous media.

3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol

  • Molecular Formula : C₉H₁₇N₃O
  • Molar Mass : 183.25 g/mol
  • Key Features : Substitutes thiolan with a 1-methylpyrazole ring. Pyrazole’s dual nitrogen atoms may confer metal-chelating properties or modulate pharmacokinetics in drug design .
  • Physical Properties : Similar molar mass to the pyrimidine analog but with distinct solubility due to pyrazole’s planar structure and reduced hydrophobicity compared to thiolan.

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

  • Molecular Formula: C₈H₁₉NO
  • Molar Mass : 159.27 g/mol
  • Key Features: Lacks the thiolan ring and replaces the amino group with a diethylamino moiety.
  • Physical Properties :
    • Density : 0.875 g/cm³
    • Flash Point : 73.9 °C
    • Phase Transition : Boiling point at 226.6 °C

      These properties suggest higher volatility and flammability risks compared to thiolan-containing analogs .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Key Features : Features a thiophene ring (sulfur-containing aromatic heterocycle) instead of thiolan. Thiophene’s aromaticity and sulfur atom may influence electronic properties and metabolic stability .

Structural and Functional Group Analysis

Compound Heterocycle Amino Group Key Functional Differences
Target compound Thiolan (saturated) Primary amine Hydrophobic thiolan enhances lipid solubility.
Pyrimidine analog Pyrimidine (aromatic) Primary amine Aromaticity increases polarity and H-bonding.
Pyrazole analog Pyrazole (aromatic) Primary amine Chelation potential via pyrazole nitrogens.
Diethylamino derivative None Tertiary diethylamino Increased basicity and surfactant potential.
Thiophene derivative Thiophene (aromatic) Methylamino Aromatic sulfur may alter metabolic pathways.

Research Implications and Limitations

  • Pharmacological Potential: The pyrimidine and pyrazole analogs () are more likely candidates for drug development due to their heterocyclic motifs, which are prevalent in FDA-approved drugs.
  • Safety Considerations: The diethylamino derivative () requires stringent handling (e.g., respiratory protection) due to flammability and volatility, whereas thiolan-containing compounds may pose fewer inhalation risks.
  • Data Gaps: No direct stability, toxicity, or synthetic yield data are available for the target compound, limiting precise comparisons.

Biological Activity

3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol is an organic compound notable for its unique structure, which includes a thiolane ring and an amino alcohol functional group. This compound has garnered interest due to its potential biological activities, which are largely inferred from the properties of structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃NOS. The presence of a tertiary amine and a thiolane ring suggests that this compound may exhibit significant reactivity and biological interactions.

Property Value
Molecular FormulaC₇H₁₃NOS
Molecular Weight159.25 g/mol
CAS Number1691019-34-7
StructureStructure

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Amino alcohols are known for their roles in medicinal chemistry, including antibacterial and antiviral activities. The thiolane moiety may enhance biological interactions due to sulfur's unique properties.

  • Antibacterial Activity : Similar amino alcohols have been shown to possess antibacterial properties, potentially acting by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Antiviral Properties : Compounds with structural similarities often demonstrate efficacy against viral infections by interfering with viral replication processes.
  • Metal Chelation : The compound may function as a metal chelator, which can be beneficial in detoxification processes or in mitigating heavy metal toxicity in biological systems .

Case Studies and Research Findings

Research on related compounds provides insights into the potential applications of this compound:

  • Study on Amino Alcohols : A study highlighted the role of amino alcohols in medicinal chemistry, demonstrating their effectiveness against various pathogens. The study suggested that the introduction of sulfur-containing groups could further enhance these effects.
  • Metal Chelating Agents : Research on metal chelating agents indicates that compounds with similar structures can effectively bind heavy metals, reducing their toxicity in biological systems. This suggests that this compound may also exhibit such properties .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound Name Structure Features Unique Aspects
3-Amino-2,2-dimethylpropanolSimple amino alcoholLacks thiolane ring
2-Phenyl-2-(thiolan-3-yl)aminoethanolContains phenyl groupAromatic character enhances reactivity
3-Dimethylamino-2,2-dimethylpropanolTertiary amine without thiolaneMore basic due to dimethylamino group

The uniqueness of this compound lies in its combination of a thiolane ring and an amino alcohol functionality, which may confer distinct reactivity and biological properties compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.